molecular formula C10H13BClNO3 B1464991 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid CAS No. 850589-41-2

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

Cat. No.: B1464991
CAS No.: 850589-41-2
M. Wt: 241.48 g/mol
InChI Key: TXXYHRWIMRLTSK-UHFFFAOYSA-N
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Description

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H13BClNO3 and its molecular weight is 241.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process . In this reaction, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound transfers an organic group from boron to palladium .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to this compound, is known to be dependent on the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by the pH of the environment in which it is used.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential for the compound’s ability to inhibit certain enzymes, such as serine proteases, by forming a stable complex with the enzyme’s active site. Additionally, this compound can interact with glycan chains of antibodies, making it a useful tool for studying protein-glycan interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For example, the compound’s interaction with serine proteases can result in the modulation of signaling pathways that rely on these enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine residues in enzymes. This interaction leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. Additionally, the compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins. These effects are mediated through the compound’s interactions with specific biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target enzymes and proteins .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as organ damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, its inhibition of serine proteases can affect protein degradation pathways, while its interaction with glycan chains can influence glycosylation processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. For example, the compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence glycosylation processes .

Properties

CAS No.

850589-41-2

Molecular Formula

C10H13BClNO3

Molecular Weight

241.48 g/mol

IUPAC Name

[3-chloro-4-(propylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)

InChI Key

TXXYHRWIMRLTSK-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C(=O)NC(C)C)Cl)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCC)Cl)(O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.